Tert-butyl (4-bromo-2-chlorophenyl)carbamate
Description
Introduction to Tert-Butyl (4-Bromo-2-Chlorophenyl)Carbamate
Chemical Identity and Nomenclature
This compound is systematically named tert-butyl N-(4-bromo-2-chlorophenyl)carbamate under IUPAC guidelines. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 330794-09-7 | |
| Molecular Formula | C₁₁H₁₃BrClNO₂ | |
| Molecular Weight | 306.58 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC₁=C(C=C(C=C₁)Br)Cl | |
| InChI Key | MMEJPTJXEPYWQC-UHFFFAOYSA-N |
Synonymous designations include MFCD08703148 (MDL number) and tert-butyl 4-bromo-2-chlorophenylcarbamate . The Boc group (tert-butoxycarbonyl) serves as a protective moiety for amines, enhancing solubility and stability during synthetic workflows.
Structural Features and Functional Group Analysis
The molecule comprises three distinct regions:
Halogenated Aromatic Ring :
Carbamate Linkage :
tert-Butyl Group :
Comparative Structural Analysis
| Feature | This compound | tert-Butyl (4-Chlorophenyl)Carbamate |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrClNO₂ | C₁₁H₁₄ClNO₂ |
| Halogen Substituents | Br (4), Cl (2) | Cl (4) |
| Molecular Weight | 306.58 g/mol | 243.69 g/mol |
| Reactivity Profile | Cross-coupling, electrophilic substitution | Nucleophilic aromatic substitution |
Historical Context in Organohalide Chemistry
Organohalides have been pivotal in synthetic chemistry since the 19th century, with milestones including:
- Grignard Reagents (1900) : Magnesium-organohalide intermediates enabled carbon-carbon bond formation.
- Suzuki Coupling (1979) : Palladium-catalyzed cross-couplings using aryl halides revolutionized drug synthesis.
This compound exemplifies modern applications of halogenated aromatics. Its dual halogen substituents allow sequential functionalization—bromine for cross-coupling and chlorine for directed ortho-metalation. The Boc group, introduced in the 1960s, remains a cornerstone of peptide synthesis and heterocycle protection.
Evolution of Carbamate Chemistry
| Era | Development | Impact on Compound Design |
|---|---|---|
| 1960s | Boc protection strategy | Enhanced amine stability in synthesis |
| 1980s | Transition-metal catalysis | Enabled aryl halide functionalization |
| 2000s | High-throughput screening | Identified carbamates as kinase inhibitors |
Sources: .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEJPTJXEPYWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625080 | |
| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-09-7 | |
| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromo-2-chlorophenyl)carbamate typically involves the reaction of 4-bromo-2-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-bromo-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation Reactions: Products include phenyl carbamate oxides.
Reduction Reactions: Products include phenyl carbamate amines.
Scientific Research Applications
Organic Synthesis
Tert-butyl (4-bromo-2-chlorophenyl)carbamate serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly N-Boc-aminoalkoxyphenyl derivatives, which are precursors for pharmacophore elements used in drug development .
Medicinal Chemistry
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate that it may exhibit activity against various microbial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary research suggests that derivatives of this compound could inhibit cancer cell proliferation, thus offering a pathway for anticancer drug development .
Pharmacological Applications
This compound is explored as a precursor in the synthesis of drugs aimed at treating conditions such as glaucoma. Its role in developing pharmacophores highlights its significance in targeted drug design and therapeutic applications .
Agrochemical Synthesis
The compound is also utilized in the synthesis of pesticides and other agrochemicals, leveraging its chemical properties to develop effective agricultural solutions .
-
Anticancer Activity Study :
In a study evaluating the anticancer potential of various carbamate derivatives, this compound was shown to inhibit cell proliferation in several cancer cell lines. The study employed standard assays to measure cell viability and apoptosis rates, indicating promising results for future drug development . -
Synthesis of Pharmacophores :
Research focused on synthesizing N-Boc-aminoalkoxyphenyl derivatives demonstrated the utility of this compound as a starting material. The derivatives were characterized using NMR and mass spectrometry, confirming their structure and potential as drug candidates for glaucoma treatment .
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In the context of drug development, it acts as a precursor to pharmacophore elements that can bind to biological receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate
- Molecular Formula: C₉H₆BrClF₃NO₂
- Molecular Weight : 332.5 g/mol
- CAS : 1097815-60-5
- Key Differences: Replaces the tert-butyl group with a 2,2,2-trifluoroethyl ester. This modification may alter solubility (increased lipophilicity) and metabolic stability compared to the tert-butyl analogue .
Tert-butyl (4-chlorophenethyl)carbamate
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- CAS : 167886-56-8
- Key Differences: Features a 4-chlorophenethyl group instead of the 4-bromo-2-chlorophenyl moiety. However, the absence of bromine limits utility in cross-coupling reactions.
Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate (AN-6112)
- Molecular Formula: C₁₂H₁₅BrClNO₂
- Molecular Weight : 344.61 g/mol
- CAS : 1881328-92-2
- Purity : 98%
- Key Differences: Substitutes the 4-bromo-2-chlorophenyl group with a 4-bromo-3-chloro-2-methylphenyl ring. This compound’s high purity (98%) makes it suitable for precision synthesis .
tert-Butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate (HC-4207)
- Molecular Formula : C₁₅H₁₉BrClN₂O₂
- Molecular Weight : 399.68 g/mol
- CAS : 1429891-40-6
- Purity : 98%
- Key Differences : Incorporates a piperazine ring linked to the 4-bromo-2-chlorophenyl group. The piperazine moiety introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This structural feature is advantageous in designing central nervous system (CNS)-targeted therapeutics .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |
|---|---|---|---|---|---|
| Tert-butyl (4-bromo-2-chlorophenyl)carbamate | C₁₁H₁₃BrClNO₂ | ~330.59 | Not provided | N/A | 4-Br, 2-Cl phenyl; Boc protection |
| 2,2,2-Trifluoroethyl analogue | C₉H₆BrClF₃NO₂ | 332.5 | 1097815-60-5 | N/A | Trifluoroethyl ester |
| Tert-butyl (4-chlorophenethyl)carbamate | C₁₃H₁₈ClNO₂ | 255.74 | 167886-56-8 | N/A | 4-Cl phenethyl chain |
| AN-6112 | C₁₂H₁₅BrClNO₂ | 344.61 | 1881328-92-2 | 98% | 4-Br, 3-Cl, 2-Me phenyl |
| HC-4207 | C₁₅H₁₉BrClN₂O₂ | 399.68 | 1429891-40-6 | 98% | Piperazine-linked 4-Br-2-Cl phenyl |
Functional and Reactivity Analysis
- Electrophilic Reactivity : The trifluoroethyl analogue (CAS 1097815-60-5) exhibits higher electrophilicity at the carbamate carbonyl due to the electron-withdrawing CF₃ group, making it more reactive toward nucleophiles compared to the tert-butyl variant .
- Solubility and Bioavailability : HC-4207’s piperazine ring enhances water solubility, a critical factor in drug formulation, whereas the tert-butyl group in the parent compound improves lipid membrane permeability .
- Synthetic Utility : The 4-bromo-2-chlorophenyl group in the parent compound enables versatile cross-coupling reactions, whereas the 4-chlorophenethyl derivative (CAS 167886-56-8) is more suited for alkylation or reduction chemistry .
Biological Activity
Tert-butyl (4-bromo-2-chlorophenyl)carbamate (CAS No. 330794-09-7) is a synthetic compound with significant implications in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.
This compound has the molecular formula C11H13BrClNO2. It features a tert-butyl group attached to a carbamate moiety, which is further substituted with a bromine and a chlorine atom on the phenyl ring. This structural configuration allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.
- Hydrolysis : The carbamate group can undergo hydrolysis to yield amines and carbon dioxide.
- Oxidation/Reduction : Capable of being oxidized or reduced, which alters its functional properties and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can significantly influence various biochemical pathways, making it a valuable compound for therapeutic applications.
Antimicrobial Properties
Research highlights the compound's potential antimicrobial activity. In vitro studies have demonstrated that derivatives of carbamate compounds exhibit significant inhibition against various bacterial strains. For instance, modifications of the this compound structure have shown enhanced efficacy against resistant strains of bacteria.
Anticancer Activity
This compound has been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by disrupting cell cycle progression and affecting microtubule dynamics. The compound's ability to bind to β-tubulin disrupts cytoskeletal integrity, leading to cell death in certain cancer cell lines .
Case Studies
-
Inhibition of Enzyme Activity :
A study focused on the enzyme inhibition potential of this compound demonstrated that it acts as a potent inhibitor of specific hydrolases involved in metabolic pathways. The kinetic analysis revealed an IC50 value indicative of strong inhibitory action, suggesting its utility in studying enzyme mechanisms . -
Pharmacokinetic Profile :
Another investigation assessed the pharmacokinetic properties of this compound in animal models. The results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This profile supports its potential as a lead compound in drug development .
Applications in Drug Development
This compound serves as a precursor for pharmacophore elements that target biological receptors involved in disease processes such as glaucoma and cancer. Its derivatives are being synthesized for enhanced activity against specific molecular targets, paving the way for novel therapeutic agents .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for developing new antibiotics. |
| Anticancer | Induces apoptosis; disrupts microtubule function leading to cell death in cancer cells. |
| Enzyme Inhibition | Potent inhibitor of specific hydrolases; useful for studying metabolic pathways. |
| Pharmacokinetics | Favorable absorption and distribution; low toxicity at therapeutic doses. |
Q & A
Q. What are the standard synthetic routes for tert-butyl (4-bromo-2-chlorophenyl)carbamate?
The compound can be synthesized via condensation reactions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These reagents facilitate the formation of the carbamate bond between tert-butyl-protected amines and substituted phenyl carboxylic acids. Reaction conditions typically involve anhydrous solvents (e.g., DCM or DMF) at room temperature, with purification via column chromatography .
Q. How should researchers handle and store this compound safely?
Follow safety protocols from analogous carbamates: use in well-ventilated areas, avoid direct sunlight, and store at room temperature. Personal protective equipment (PPE) such as gloves, lab coats, and safety goggles is mandatory. Spills should be contained using inert absorbents and disposed of as hazardous waste .
Q. What spectroscopic methods are recommended for structural confirmation?
Use -NMR and -NMR to confirm the carbamate backbone and substituent positions. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Systematically vary parameters:
- Solvent polarity : Test DMF (polar aprotic) vs. THF (less polar).
- Catalyst loading : Optimize EDCI/HOBt stoichiometry (1.2–2.0 equivalents).
- Temperature : Elevated temperatures (40–60°C) may accelerate coupling but risk side reactions. Monitor progress via TLC and isolate intermediates to minimize degradation .
Q. What strategies resolve contradictory data in purity analysis (e.g., HPLC vs. NMR)?
Cross-validate using orthogonal methods:
Q. How does the electronic environment of the bromine and chlorine substituents influence reactivity?
The bromine at the 4-position is more susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) due to its lower electronegativity compared to chlorine at the 2-position. Computational studies (DFT) can model charge distribution to predict regioselectivity in functionalization reactions .
Q. What mechanistic insights explain the role of EDCI/HOBt in carbamate formation?
EDCI activates the carboxyl group via an O-acylisourea intermediate, while HOBt suppresses racemization by stabilizing the active ester. Kinetic studies (e.g., in situ IR monitoring) reveal that HOBt accelerates the reaction by reducing activation energy .
Q. How can thermal stability be assessed for this compound?
Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures (). Differential scanning calorimetry (DSC) identifies phase transitions. For lab-scale stability, monitor melting points and discoloration under controlled heating .
Q. What are the challenges in functionalizing the bromine moiety without affecting the chlorine substituent?
Use palladium-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) under mild conditions (room temperature, low catalyst loading) to preserve the C–Cl bond. Protect the carbamate group with acid-labile tert-butyl to prevent hydrolysis during reaction .
Methodological Tables
Table 1: Key Synthetic Parameters for EDCI/HOBt-Mediated Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| EDCI Equivalents | 1.5–2.0 | Maximizes activation |
| Reaction Time | 12–24 hours | Reduces side products |
| Solvent | DMF > DCM | Enhances solubility |
Table 2: Analytical Techniques for Purity Assessment
| Method | Detection Limit | Limitations |
|---|---|---|
| HPLC-UV | 0.1% | UV-inactive impurities missed |
| -NMR | 5% | Overlap with solvent peaks |
| Elemental Analysis | ±0.3% | Requires high purity sample |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
